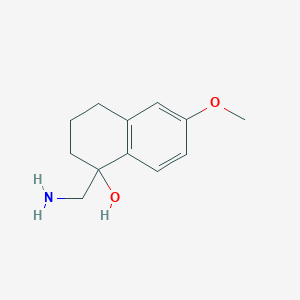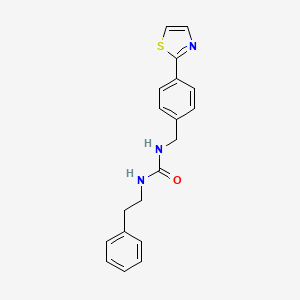
1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea is a compound that has been studied for its potential pharmacological properties . It is a derivative of benzothiazole, a class of compounds known for their wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of 1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea involves several steps. The process begins with the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea include coupling reactions and treatment with chloroethyl compounds . The exact mechanisms of these reactions are not detailed in the sources I found.Scientific Research Applications
Anti-Tubercular Activity
1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea has been investigated for its anti-tubercular properties. Researchers have synthesized various benzothiazole derivatives and evaluated their inhibitory concentrations against Mycobacterium tuberculosis. These compounds exhibit promising inhibition potency, making them potential candidates for novel anti-TB drugs .
Cyclooxygenase (COX) Inhibition
The compound has been studied for its COX inhibitory activity. Although it shows weak COX-1 inhibition compared to reference drugs, understanding its mechanism of action and structure-activity relationships is crucial for drug development .
Antibacterial Properties
Emerging antibacterial activity has been observed for 1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea. Its synthesis and characterization have been explored, and it may serve as a potential antibacterial agent .
Bioactive Hybrid Analogues
Researchers have designed and synthesized derivatives of this compound, including 1-(Benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)urea. These analogues could have diverse biological activities and are worth further investigation .
Medicinal Chemistry and Drug Development
Given its unique structure, 1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea may serve as a scaffold for designing novel drugs. Medicinal chemists explore its modifications to enhance bioactivity and selectivity .
Materials Science and Chemical Biology
Beyond its biological applications, this compound may find use in materials science due to its heterocyclic nature. Researchers investigate its properties for potential applications in materials and chemical biology .
These diverse research areas highlight the versatility and potential of 1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea. Keep in mind that ongoing studies may reveal additional applications, making it an exciting compound for scientific exploration . If you need further details or have other queries, feel free to ask!
properties
IUPAC Name |
1-(2-phenylethyl)-3-[[4-(1,3-thiazol-2-yl)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(21-11-10-15-4-2-1-3-5-15)22-14-16-6-8-17(9-7-16)18-20-12-13-24-18/h1-9,12-13H,10-11,14H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSAZEPNUPLCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(C=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2747051.png)
![N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2747052.png)
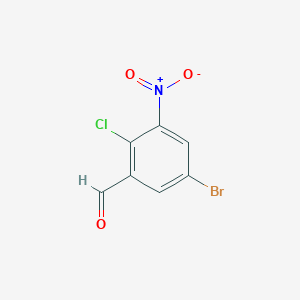
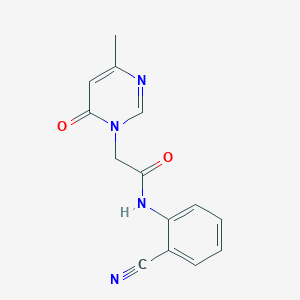

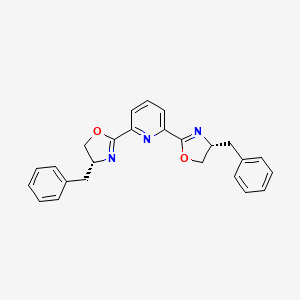
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-2-yl)methanone](/img/structure/B2747060.png)
![2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2747062.png)

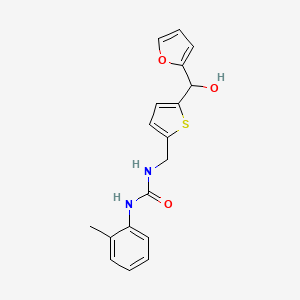
![2-(2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2747066.png)
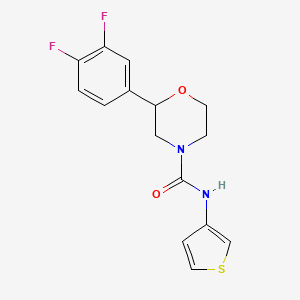
![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/no-structure.png)
